Trifloxysulfuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O6S/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMSOZBPYFASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043971 | |
| Record name | Trifloxysulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145099-21-4 | |
| Record name | Trifloxysulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145099-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifloxysulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145099214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifloxysulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLOXYSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV56YQ8WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Mode of Action and Plant Physiological Interactions
Inhibition of Acetolactate Synthase (ALS) Enzyme Activity
At the core of trifloxysulfuron's herbicidal activity is its targeted inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ontosight.aiontosight.ai This enzyme is a critical component in the metabolic pathways of plants, and its disruption has severe consequences.
Molecular Mechanism of Action on Branched-Chain Amino Acid Biosynthesis
This compound acts as a potent inhibitor of the ALS enzyme, which is fundamental for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. ontosight.aiapvma.gov.au These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development. ucanr.edutdl.org By binding to the ALS enzyme, this compound blocks its catalytic function, thereby halting the production of these crucial amino acids. ontosight.aiontosight.ai This targeted inhibition disrupts the plant's ability to produce the proteins necessary for cell division and growth. chemicalwarehouse.com The suppression of branched-chain amino acid biosynthesis is the primary mechanism through which this compound exerts its herbicidal effects. ucanr.edu
Downstream Physiological Consequences in Susceptible Plant Metabolism and Growth
The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a series of detrimental physiological effects in susceptible plants. One of the most immediate consequences is the cessation of cell division, particularly in the meristematic regions where active growth occurs. chemicalwarehouse.comucanr.edu This leads to a rapid inhibition of both root and shoot growth. ucanr.edu
Visible symptoms of this compound's action typically appear several days after application and include chlorosis (yellowing of leaves), stunting, and sometimes a reddening or purpling of the veins. chemicalwarehouse.comepa.govucanr.edu Ultimately, the continued inability to synthesize essential proteins and the disruption of metabolic processes lead to the death of the plant, which can occur within one to three weeks, depending on the plant species and environmental conditions. epa.gov
Methodologies for ALS Enzyme Inhibition Assays
The inhibitory effect of herbicides like this compound on ALS activity is quantified through in vitro enzyme assays. These assays are crucial for understanding the potency of the inhibitor and for studying resistance mechanisms. A common method involves extracting the ALS enzyme from plant tissue and incubating it with the herbicide at various concentrations. plos.orgfrontiersin.org
The assay measures the production of acetolactate, the product of the ALS-catalyzed reaction. plos.org This is often done colorimetrically by converting acetolactate to acetoin, which can be quantified at a specific wavelength. plos.orgfrontiersin.org By comparing the enzyme activity in the presence of the inhibitor to a control without the inhibitor, researchers can determine the concentration of the herbicide required to inhibit 50% of the enzyme's activity (I50). embrapa.br These assays can be performed using different substrates and can be adapted for high-throughput screening to identify new inhibitory compounds. nih.govmdpi.com
Plant Absorption, Translocation, and Metabolic Fate of this compound
The effectiveness of this compound as a systemic herbicide is dependent on its ability to be absorbed by the plant, move to its site of action, and persist in a biologically active form. ucanr.edumsstate.edu
Quantitative and Temporal Aspects of Foliar and Root Uptake
This compound is readily absorbed by both the foliage and the roots of plants. chemicalwarehouse.comucanr.edu Studies have shown that foliar absorption can occur relatively quickly, with uptake increasing over time. However, the extent of absorption can be influenced by factors such as plant species and environmental conditions. For instance, one study on cotton showed that foliar absorption increased from 4% at 4 hours to 9% at 72 hours after application. researchgate.netusda.gov This suggests that a significant portion of the applied herbicide may remain on the leaf surface for some time. researchgate.netusda.gov Another study noted that absorption of this compound in plants occurs rapidly and tends to plateau within four days of application. apvma.gov.au
The pH of the spray carrier can also influence absorption. Research has indicated that the absorption of this compound can be greater at a higher pH. researchgate.net
Intra-plant Translocation Patterns and Mobility Characteristics in Plant Tissues
Once absorbed, this compound is translocated throughout the plant via both the xylem and phloem to the meristematic regions, which are the primary sites of action. chemicalwarehouse.comucanr.edu This systemic movement ensures that the herbicide reaches the growing points where it can effectively inhibit cell division. chemicalwarehouse.com
However, the mobility of this compound within plant tissues can be limited. Some research suggests that the absorbed this compound is relatively immobile, with minimal translocation from treated tissues to untreated parts of the same plant. apvma.gov.au The extent of translocation can also be affected by the pH of the spray carrier, with one study on Texasweed showing increased translocation at higher pH levels. researchgate.netbioone.org Effective translocation to perennial structures like roots and rhizomes is crucial for the long-term control of perennial weeds. tdl.org
Differential Metabolism as a Basis for Crop Selectivity and Tolerance
The selective action of this compound, which allows it to control weeds in certain crops like cotton and sugarcane, is primarily due to the differential metabolism rates between the tolerant crops and susceptible weed species. nih.govresearchgate.net Tolerant plants possess the ability to rapidly metabolize the herbicide into non-toxic compounds, whereas sensitive plants lack this efficient detoxification capability. nih.govresearchgate.net
Identification and Characterization of Major Metabolic Pathways in Tolerant Crops
Tolerant crops employ several key metabolic pathways to detoxify this compound. Research has identified the following as major routes of metabolism:
Hydrolysis of the Sulfonylurea Bridge: This is a primary degradation pathway for many sulfonylurea herbicides. acs.orgresearchgate.net The cleavage of the sulfonylurea bridge results in the formation of inactive metabolites. acs.orgresearchgate.netresearchgate.net This process is influenced by soil pH, with hydrolysis generally being faster in acidic conditions. acs.orgresearchgate.net
O-Demethylation: This process involves the removal of a methyl group from the methoxy (B1213986) substituent on the pyrimidine (B1678525) ring. apvma.gov.aufederalregister.gov O-demethylation is a significant detoxification step in tolerant species. apvma.gov.auacs.org
Pyrimidine Ring Oxidation: Hydroxylation of the pyrimidine ring is another crucial metabolic pathway. federalregister.govacs.org This oxidative reaction, often followed by conjugation, leads to the inactivation of the herbicide. acs.org
Smile's Rearrangement: This intramolecular nucleophilic aromatic substitution is a characteristic metabolic pathway for this compound and other sulfonylureas containing a pyridine (B92270) ring. apvma.gov.aufederalregister.govepa.gov This rearrangement of the sulfonylurea bridge leads to the formation of inactive products. apvma.gov.aufederalregister.gov
In plants, this compound sodium is extensively metabolized, with the parent compound constituting less than 10% of the total residue in studies using radiolabelled tracers. apvma.gov.au The major metabolic pathways involve Smile's rearrangement of the sulfonylurea bridge, O-desmethylation, oxidation of the pyrimidine ring, and hydrolysis of the sulfonylurea bridge. apvma.gov.au
Role of Specific Enzymatic Systems in Detoxification
The metabolic detoxification of this compound is facilitated by specific enzyme systems within the tolerant crop plants. Cytochrome P450 monooxygenases (P450s) play a pivotal role in this process. nih.govmdpi.comresearchgate.net
Research has identified a specific P450 gene, CYP749A16 , as being essential for tolerance to this compound sodium in cotton (Gossypium hirsutum L.). nih.govresearchgate.net This enzyme is responsible for the metabolic breakdown of the herbicide. nih.gov A frameshift mutation in the CYP749A16 gene has been shown to result in a loss of tolerance to this compound. nih.govresearchgate.net The presence and activity of such P450 enzymes are a key determinant of non-target site resistance (NTSR) to herbicides in both crops and weeds. nih.govplos.org These enzymes catalyze a variety of reactions, including oxidations, hydroxylations, and dealkylations, which are crucial for detoxifying xenobiotics like herbicides. biorxiv.orgnih.gov
Metabolite Profiling and Identification in Plant Tissues
Metabolite profiling studies are essential for understanding the fate of this compound in plants. nih.govmdpi.complos.org These studies involve the extraction and analysis of metabolites from plant tissues to identify the parent compound and its degradation products. nih.govmdpi.comresearchgate.net
In tolerant plants like tobacco, this compound is rapidly metabolized. researchgate.net Studies have shown that a significant portion of the absorbed herbicide is converted into various metabolites over time. researchgate.net For instance, in tobacco, while 60.9% of the absorbed herbicide remained as the parent compound 4 hours after treatment, this amount decreased to only 12.1% after 72 hours, indicating rapid metabolism. researchgate.net The primary metabolites identified in rat studies, which can be indicative of pathways in other organisms, include desmethyl parent (Metabolite J) and 5'-hydroxypyrimidine of the parent (Metabolite K), along with other hydroxylated and conjugated forms. epa.gov
Influence of Formulation Components and External Factors on Herbicide Absorption and Translocation
The efficacy of this compound is not solely dependent on its inherent chemical properties but is also significantly influenced by formulation components and external factors that affect its absorption and translocation within the plant.
Adjuvants: Adjuvants are substances added to a herbicide formulation or tank-mix to improve its performance. Nonionic surfactants (NIS) are commonly used with this compound to enhance spray coverage and absorption. epa.govmdpi.com The addition of adjuvants can reduce the surface tension of spray droplets, leading to better spreading and increased contact with the leaf surface, which facilitates herbicide uptake. mdpi.commdpi.com The pH of the spray solution, which can be modified by adjuvants, also plays a critical role, as the solubility and, consequently, the absorption of sulfonylurea herbicides like this compound increase in alkaline conditions (pH 7-9). mdpi.comresearchgate.net
Tank-Mix Partners: Tank-mixing this compound with other pesticides can sometimes lead to interactions that affect its activity. For example, tank-mixing with the insecticide malathion (B1675926) has been shown to increase the absorption and translocation of this compound in cotton. cotton.orgresearchgate.netcotton.org This interaction can also lead to increased phytotoxicity (leaf burning) in the crop, suggesting that malathion may inhibit the rate of this compound metabolism in cotton. cotton.orgresearchgate.netcotton.org Therefore, product labels often advise against tank-mixing this compound with malathion-containing insecticides. epa.govutcrops.com
Environmental Fate and Behavior in Agroecosystems
Degradation Pathways in Soil and Water Compartments
The breakdown of trifloxysulfuron in the environment proceeds through several key pathways, including chemical hydrolysis, microbial metabolism, and photodegradation.
The chemical stability of this compound is highly dependent on the pH of the surrounding medium. Like many sulfonylurea herbicides, it undergoes more rapid degradation in acidic conditions compared to neutral or alkaline environments. researchgate.netucanr.edu Hydrolysis primarily occurs through the cleavage of the sulfonylurea bridge, a characteristic degradation mechanism for this class of herbicides. herts.ac.ukapvma.gov.au
Research indicates that this compound hydrolyzes relatively quickly in acidic aqueous solutions. apvma.gov.au In one study, the active molecule experienced a 10% degradation over approximately 48 hours in acidic water (pH < 7), whereas it required more than 120 hours to achieve the same level of degradation in neutral or alkaline water. researchgate.net The rate of hydrolysis is significantly slower at neutral pH, with a reported half-life (DT₅₀) of 20 days at 20°C and pH 7. herts.ac.uk This pH-dependent stability has significant implications for its persistence in different soil and water environments.
Table 1: pH Dependence of this compound Hydrolysis
| pH Condition | Relative Degradation Rate | Half-Life (DT₅₀) | Source(s) |
|---|---|---|---|
| Acidic (pH 4-5) | Faster | Not specified, but main degradation products identified. | apvma.gov.au |
| Neutral (pH 7) | Slower | 20 days (at 20°C) | herts.ac.uk |
Microbial metabolism is a crucial pathway for the dissipation of this compound in soil. The degradation can occur under both aerobic and anaerobic conditions, leading to a variety of breakdown products, known as degradates. apvma.gov.au
Under aerobic soil conditions, the degradation of this compound follows two primary pathways. The main pathway involves a bridge contraction, which initially results in the loss of sulfur dioxide to form the urea (B33335) derivative CGA 368732 . This is followed by the subsequent loss of a carboxamide group (NH₂CO) to yield CGA 368733 . A secondary pathway involves the opening of the pyrimidine (B1678525) ring, which produces the sulfonyl guanidine (B92328) NOA 440735 . Both the parent compound and NOA 440735 can further degrade via cleavage of the urea bridge to form the sulfonamide CGA 382997 . apvma.gov.au
In anaerobic soil environments, such as in flooded fields, this compound degrades with a half-life of approximately 19 to 20 days for the total system. The primary degradation pathway under these conditions involves bridge contraction, similar to the aerobic route, but it produces the mono-demethylated structure NOA 436664 as the major degradate. apvma.gov.au
Key Identified Degradates of this compound:
CGA 368732: Formed via loss of sulfur dioxide. apvma.gov.au
CGA 368733: Formed from the degradation of CGA 368732. apvma.gov.au
NOA 440735: A sulfonyl guanidine formed by pyrimidine ring opening. apvma.gov.au
CGA 382997: A sulfonamide formed by cleavage of the urea bridge. apvma.gov.au
NOA 443300: A guanidine degradate. apvma.gov.au
NOA 436664: The major degradate under anaerobic conditions. apvma.gov.au
CGA 53052: A pyrimidine amine identified as a product of photolysis. apvma.gov.au
Photodegradation, or photolysis, is the breakdown of a chemical due to the absorption of light energy. For this compound, this process is not considered a primary route of dissipation in aqueous environments. apvma.gov.au Studies have shown that the half-life of this compound due to photolysis in water is between 14 and 19 days, indicating relative stability to light in the water column. herts.ac.ukapvma.gov.au
The rate at which this compound degrades in soil is significantly influenced by edaphic (soil-related) and environmental factors, particularly soil moisture and temperature. These factors directly affect the rates of both chemical hydrolysis and microbial activity. researchgate.netepa.gov
Soil moisture content plays a critical role in the persistence of this compound. Studies have demonstrated that degradation is faster in moister soils. For instance, in a silt loam soil incubated at 20°C with 40% of its maximum water holding capacity (MWC), the half-life (DT₅₀) of this compound was 49 days. When the soil moisture was reduced to 20% MWC under the same temperature, the half-life increased substantially to 123 days. apvma.gov.au This suggests that drought conditions can lead to greater persistence of the herbicide in the soil.
Temperature also affects degradation rates, with higher temperatures generally accelerating the breakdown by increasing the kinetics of chemical reactions and enhancing microbial metabolism. acs.org
Table 2: Influence of Soil Moisture on this compound Degradation at 20°C
| Soil Moisture (% of Max. Water Holding Capacity) | Half-Life (DT₅₀) | 90% Dissipation Time (DT₉₀) | Source |
|---|---|---|---|
| 40% | 49 days | 164 days | apvma.gov.au |
Soil Adsorption, Desorption, and Mobility Characteristics
The movement and bioavailability of this compound in the soil are largely determined by its adsorption (binding) to soil particles and its subsequent desorption (release) back into the soil solution.
The adsorption and desorption behavior of this compound is often characterized using the Freundlich isotherm model. This model empirically describes the relationship between the amount of herbicide adsorbed onto the soil solid phase (Cs) and the concentration of the herbicide remaining in the solution at equilibrium (Ce). The equation is given by:
Cs = Kƒ * Ce^(1/n)
where Kƒ is the Freundlich coefficient, indicating the adsorption capacity, and 1/n is an empirical constant related to the intensity of adsorption.
For this compound on a Dundee silt loam, the Freundlich adsorption coefficient (Kƒ,ads) was determined to be 1.15, and the desorption coefficient (Kƒ,des) was 1.22. greenrivercn.com These values suggest that this compound is moderately sorbed to the soil. greenrivercn.com The data also yielded a hysteresis coefficient (H) of 0.76. A hysteresis coefficient less than 1 indicates that the desorption process is slower than adsorption, meaning that a portion of the adsorbed herbicide is not readily released back into the soil solution. The value of the constant 1/n being greater than unity is indicative of an S-type isotherm curve, which implies that the affinity of this compound for the soil increases as its concentration in the solution increases.
Table 3: Freundlich Adsorption/Desorption Coefficients for this compound
| Parameter | Description | Value | Source(s) |
|---|---|---|---|
| Kƒ,ads | Freundlich Adsorption Coefficient | 1.15 | greenrivercn.com |
| Kƒ,des | Freundlich Desorption Coefficient | 1.22 | greenrivercn.com |
| 1/n | Freundlich Constant (Intensity) | > 1 |
| H | Hysteresis Coefficient | 0.76 | |
Correlation of Soil Sorption with Soil Physicochemical Properties
The sorption of this compound to soil particles is a key process influencing its mobility and availability in the environment. This process is significantly correlated with several soil physicochemical properties, including organic matter content, clay content, pH, and cation exchange capacity.
Sorption of this compound is generally moderate, and it is primarily influenced by soil pH and organic matter content. researchgate.netusda.gov As a weak acid with a pKa of 4.76, the speciation of this compound is pH-dependent. researchgate.netepa.gov In soils with pH values below its pKa, the herbicide exists predominantly in its neutral, molecular form, which is more readily adsorbed to soil colloids. Conversely, in soils with neutral to alkaline pH, this compound is mainly in its anionic form, leading to repulsion from negatively charged soil particles and thus lower sorption and higher mobility. usda.govresearchgate.net
Research has demonstrated a negative correlation between soil pH and the sorption coefficient (Kd) of sulfonylurea herbicides like triasulfuron (B1222591), a compound with similar characteristics. scielo.org.za For instance, one study found that the adsorption of triasulfuron was higher in acidic soils and decreased as the pH increased. acs.org Similarly, organic matter and clay content have been shown to positively correlate with the sorption of these herbicides. scielo.org.za Soils with higher organic matter and clay content provide more binding sites, leading to greater adsorption. scielo.org.zaacs.org
The Freundlich equation is often used to describe the adsorption-desorption behavior of this compound in soil. usda.govnih.gov Studies have reported Freundlich sorption coefficients (Kf) for this compound, indicating its binding affinity to different soil types. For example, in a Dundee silt loam, the Freundlich sorption and desorption coefficients were determined to be 1.15 and 1.22, respectively. usda.govresearchgate.net This moderate sorption suggests that this compound will primarily be transported in the dissolved phase of surface runoff. usda.govresearchgate.netnih.gov
Table 1: Correlation of this compound Sorption with Soil Properties
| Soil Property | Correlation with Sorption | Mechanism |
|---|---|---|
| pH | Negative | At lower pH, the neutral form of the molecule predominates, which is more readily adsorbed. At higher pH, the anionic form is repelled by negatively charged soil colloids. usda.govresearchgate.netacs.org |
| Organic Matter | Positive | Provides a major surface for the adsorption of the herbicide. scielo.org.zaacs.org |
| Clay Content | Positive | Clay minerals offer surfaces for binding. scielo.org.zaacs.org |
| Cation Exchange Capacity (CEC) | Variable | The influence of CEC is often linked to its correlation with clay and organic matter content. |
Potential for Leaching to Groundwater Systems
The potential for this compound to leach into groundwater is a significant environmental concern due to its mobility in certain soil conditions. herts.ac.ukherts.ac.uk Its mobility is largely governed by its sorption characteristics, which are, as discussed, heavily influenced by soil pH. scielo.brscielo.br
In soils with higher pH, where this compound is more water-soluble and less adsorbed, the risk of leaching increases. scielo.brscielo.br The water solubility of This compound-sodium (B27718) increases dramatically from 63 mg/L at pH 5 to 5,016 mg/L at pH 7. epa.govscielo.br This increased solubility enhances its potential to move downward through the soil profile with infiltrating water. scielo.br
Studies using soil columns have shown that the leaching of this compound is more pronounced in limed soils, which have a higher pH, compared to more acidic soils. scielo.brscielo.br In one study, significant leaching of this compound to depths greater than 20 cm was observed only after liming with calcium oxide. scielo.br However, even under conditions favorable for leaching, the amount of this compound moving to deeper soil layers can be limited. For instance, in an unlimed sandy-clay-loam soil, the mobility of this compound was observed mainly in the top 15 cm of the soil column, even with simulated rainfall. scielo.br
The Groundwater Ubiquity Score (GUS), an index used to estimate the leaching potential of pesticides, classifies this compound as having a high leachability potential. herts.ac.uk This underscores the need for careful management practices to mitigate the risk of groundwater contamination, especially in areas with vulnerable aquifers and alkaline soils. apvma.gov.au
Field Dissipation Studies and Environmental Persistence in Diverse Soil Types
The persistence of this compound in the soil environment is a critical factor determining its long-term impact. Field dissipation studies, which measure the decline of a pesticide's concentration over time under real-world conditions, show that this compound's persistence is variable and influenced by soil type, pH, and climatic conditions. researchgate.neteuropa.eu
The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a common measure of persistence. The reported soil half-life for this compound varies, with values ranging from approximately 13 to 52 days under different field conditions. researchgate.netapvma.gov.audoi.org For example, one study reported a short half-life of about 13 days in a cotton field. apvma.gov.au Another study noted that the persistence was not significantly influenced by pH at a lower application rate, but at a higher rate, persistence increased in soil with a higher pH. researchgate.netresearchgate.net
Degradation of this compound in soil is primarily due to a combination of chemical hydrolysis and microbial processes. researchgate.netdoi.org Chemical hydrolysis is faster in acidic conditions. doi.org Microbial degradation also plays a significant role, and its rate can be influenced by factors such as soil moisture and temperature. researchgate.net Research has indicated that in soils irrigated with reclaimed wastewater, which may have higher microbial activity, the dissipation of this compound activity can be faster. doi.org
The persistence of this compound can pose a risk to rotational crops, as residues may remain in the soil and affect sensitive subsequent crops. researchgate.net Therefore, understanding its dissipation rate in specific soil types and climatic regions is essential for sustainable agricultural practices. europa.eu
Table 2: Field Dissipation Half-Life (DT50) of this compound in Different Soil Conditions
| Soil/Field Condition | Reported DT50 (days) | Reference |
|---|---|---|
| Cotton Field | ~13 | apvma.gov.au |
| General Soil Range | 22 - 52 | researchgate.netdoi.org |
Surface Water Runoff and Foliar Washoff Dynamics
The transport of this compound from agricultural fields to surface water bodies can occur through runoff and is significantly influenced by foliar washoff.
Quantification of Runoff Losses from Agricultural Plots under Simulated and Field Conditions
Studies using simulated rainfall have quantified the amount of this compound lost in surface runoff. In one such study, fractional losses of this compound were found to be relatively low, averaging 1.7% from bare plots and 2.7% from plots with cotton. usda.govresearchgate.netacs.org The average concentrations of this compound in the runoff water were 0.8 µg/L for bare plots and 1.3 µg/L for cotton plots. usda.govresearchgate.net These losses, while a small percentage of the total applied, can still be of environmental concern. The moderate sorption of this compound to soil suggests that it will primarily be transported in the dissolved phase of runoff. usda.govresearchgate.netnih.gov
Contribution of Foliar Washoff to Herbicide Transport in Surface Runoff
Foliar washoff plays a crucial role in the transport of this compound to surface water. usda.govncsu.edu When the herbicide is applied post-emergence to crops, a significant portion can be intercepted by the plant canopy. This intercepted herbicide can then be washed off by subsequent rainfall and contribute to runoff.
Research has shown that a large percentage of applied this compound can be available for washoff. One study found that approximately 91% of the this compound applied to cotton plants at the five-leaf stage was available for washoff 72 hours after application. usda.govresearchgate.netnih.gov The greater runoff losses observed from cotton plots compared to bare soil plots were attributed to this foliar washoff. usda.govresearchgate.netacs.org This indicates that the presence of a crop canopy at the time of a rainfall event can increase the amount of herbicide transported in runoff.
Impact on Soil Microbiological Communities and Biogeochemical Cycling
This compound can affect soil microbial communities and the biogeochemical processes they mediate, such as nutrient cycling. The impact can vary depending on the herbicide dose and soil conditions.
Some studies have reported that this compound can have a negative impact on soil microbial biomass. awsjournal.orgweedcontroljournal.org One study found that this compound reduced microbial biomass carbon (MBC), particularly at increasing application doses. awsjournal.orgweedcontroljournal.org However, the effect on the metabolic quotient (qCO2), an indicator of microbial stress, was reversed. awsjournal.org
The influence of this compound on specific microbial functions, such as phosphate (B84403) solubilization, has also been investigated. Interestingly, while a mixture of this compound and ametryn (B1665967) reduced phosphate solubilization potential, this compound applied alone was found to stimulate this activity. awsjournal.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ametryn |
| Atrazine |
| Azimisulfuron |
| Bentazon |
| Calcium oxide |
| Chlorimuron |
| Chlorimuron ethyl |
| Chlorsulfuron |
| Cyanazine |
| 2,4-dichlorophenoxyacetic acid (2,4-D) |
| Dicamba |
| Diflufenican |
| Diuron |
| DPX-L5300 |
| Ethametsulfuron-methyl |
| Flazasulfuron |
| Flumioxazin |
| Fomesafen |
| Glyphosate (B1671968) acid |
| Hexazinone |
| Imazaquin |
| Imazapic |
| Imazethapyr |
| Imazosulfuron |
| Isoxaflutole |
| Metsulfuron |
| Metsulfuron-methyl |
| Nicosulfuron |
| Pendimethalin |
| Primisulfuron |
| Pyrithiobac-sodium |
| Rimsulfuron |
| Spiroxamine |
| Sulfentrazone |
| Sulfometuron-methyl |
| Sulfosulfuron |
| Tebuthiuron |
| Thifensulfuron-methyl |
| Triasulfuron |
| Triallate |
| Trifluralin |
Herbicide Resistance Dynamics and Management Strategies
Mechanisms of Resistance to Trifloxysulfuron
Understanding the physiological and genetic basis of resistance is crucial for developing sustainable weed control strategies.
Target-site resistance is the most common and well-understood mechanism of resistance to ALS inhibitors. growiwm.org It typically arises from genetic mutations in the gene encoding the target enzyme, acetolactate synthase. nih.gov These mutations alter the herbicide's binding site on the enzyme, reducing its sensitivity to inhibition while maintaining the enzyme's essential function in synthesizing branched-chain amino acids. nih.gov
Specific point mutations in the ALS gene have been identified in various weed species, conferring high levels of resistance to this compound. These mutations result in single amino acid substitutions at critical positions within the enzyme.
Trp574Leu: A substitution of tryptophan (Trp) with leucine (Leu) at position 574 is a frequently identified mutation. It has been confirmed to provide broad resistance to multiple ALS-inhibiting herbicides, including this compound, in species like redroot pigweed (Amaranthus retroflexus) and tall waterhemp (Amaranthus tuberculatus). usda.govnih.gov This mutation is known to confer broad-spectrum resistance to various chemical groups of ALS inhibitors. frontiersin.org In some cases, this mutation is found in combination with other substitutions, such as Pro197-Ser, leading to very high resistance levels. mdpi.com
Pro197Ala: The substitution of proline (Pro) by alanine (Ala) at position 197 is another common mutation. This change has been documented in corn poppy (Papaver rhoeas) and is known to confer high resistance to sulfonylurea herbicides. weedscience.org
Ala122Thr: An amino acid change from alanine (Ala) to threonine (Thr) at position 122 of the ALS enzyme has also been associated with resistance. This mutation typically confers resistance to imidazolinone (IMI) herbicides but can contribute to cross-resistance patterns. frontiersin.org
Ser653Asn: The substitution of serine (Ser) for asparagine (Asn) at position 653 is another documented mutation conferring resistance to ALS inhibitors. frontiersin.org
The table below summarizes key point mutations in the ALS gene that have been associated with resistance to ALS-inhibiting herbicides like this compound.
| Mutation | Amino Acid Change | Position | Common Resistant Weeds |
| Trp574Leu | Tryptophan to Leucine | 574 | Amaranthus spp., Raphanus sativus |
| Pro197Ala | Proline to Alanine | 197 | Papaver rhoeas |
| Ala122Thr | Alanine to Threonine | 122 | Various |
| Ser653Asn | Serine to Asparagine | 653 | Various |
Biochemical assays directly measure the sensitivity of the ALS enzyme extracted from resistant and susceptible plants to this compound. These studies consistently show that mutations in the ALS gene lead to a significant decrease in enzyme sensitivity. The results are often expressed as an I50 value, which is the herbicide concentration required to inhibit 50% of the enzyme's activity.
For example, in a study on resistant redroot pigweed and tall waterhemp populations possessing the Trp574Leu mutation, whole-plant dose-response experiments demonstrated high levels of resistance to this compound. usda.gov The resistance factor (R/S ratio), calculated by dividing the herbicide dose required to cause 50% mortality (LD50) or growth reduction (GR50) in the resistant population by that of the susceptible population, was greater than 120 for redroot pigweed and greater than 240 for tall waterhemp when treated with this compound. usda.gov Similarly, in vitro ALS assays on a resistant corn poppy population showed significantly higher I50 values for ALS-inhibiting herbicides compared to the susceptible population, indicating reduced enzyme sensitivity. weedscience.org
The following table presents data from whole-plant bioassays illustrating the level of resistance to this compound in weed biotypes with target-site resistance.
| Weed Species | Herbicide | Resistance Factor (R/S ratio) | Reference |
| Redroot Pigweed (Amaranthus retroflexus) | This compound | >120 | usda.gov |
| Tall Waterhemp (Amaranthus tuberculatus) | This compound | >240 | usda.gov |
Non-target-site resistance involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. wordpress.com These mechanisms are generally more complex than TSR and can confer unpredictable cross-resistance to herbicides with different modes of action. nih.govgrowiwm.org
One of the most common NTSR mechanisms is the enhanced metabolism of the herbicide into non-toxic or less-toxic compounds before it can reach the ALS enzyme. wordpress.com This detoxification process is often mediated by several large enzyme families.
Cytochrome P450s (P450s): These enzymes are a major component of Phase I metabolism and catalyze oxidation reactions that can modify and detoxify herbicides. nih.govfrontiersin.org Increased expression or activity of specific P450 enzymes can lead to rapid degradation of this compound in resistant plants. researchgate.net
Glutathione S-Transferases (GSTs): GSTs are Phase II enzymes that catalyze the conjugation of glutathione to herbicide molecules (or their metabolites from Phase I), increasing their water solubility and facilitating their sequestration into vacuoles. nih.govembrapa.br This process effectively neutralizes the herbicide.
Glycosyltransferases (UGTs): These enzymes, particularly UDP-glycosyltransferases, are involved in Phase II or III detoxification. They transfer a sugar moiety (like glucose) to the herbicide molecule, which also increases its solubility and aids in its compartmentalization away from the target site, rendering it harmless. nih.govmmsl.czresearchgate.net
For a systemic herbicide like this compound to be effective, it must be absorbed by the plant (usually through the leaves) and translocated to the growing points where the ALS enzyme is most active. latrobe.edu.au Some resistant weed biotypes have evolved mechanisms to limit this movement.
Reduced Absorption: Changes in the leaf cuticle's composition or structure can reduce the rate and amount of this compound that penetrates the leaf surface. nih.gov However, reduced uptake is generally considered a minor resistance mechanism. nih.gov
Reduced Translocation: More commonly, resistant plants may exhibit reduced translocation of the herbicide from the point of application to the meristematic tissues. nih.govusda.gov Research on tobacco, a species tolerant to this compound, demonstrated that limited translocation is a key tolerance mechanism. In one study, not more than 4% of the applied ¹⁴C-Trifloxysulfuron moved out of the treated leaves. researchgate.net While this study was on a tolerant crop, similar mechanisms of reduced translocation have been identified as a resistance mechanism in weeds against other herbicides. frontiersin.org This can be due to enhanced sequestration of the herbicide in vacuoles of the treated leaf cells, preventing its entry into the plant's vascular system for long-distance transport. latrobe.edu.au
The table below shows findings on the absorption and translocation of foliar-applied this compound in tobacco, illustrating how limited movement contributes to tolerance.
| Time After Treatment | Percent of Applied ¹⁴C-Trifloxysulfuron Absorbed | Percent of Applied ¹⁴C-Trifloxysulfuron Translocated from Treated Leaf | Reference |
| 72 hours | 43% | < 4% | researchgate.net |
Non-Target-Site Resistance (NTSR)
Application of Omics Technologies (e.g., Transcriptomics, Metabolomics) for NTSR Elucidation
Non-target-site resistance (NTSR) is a complex mechanism that often involves enhanced herbicide metabolism, reduced translocation, or sequestration, making it a formidable challenge for weed management. Modern "omics" technologies, such as transcriptomics and metabolomics, are powerful tools for unraveling the intricate molecular pathways conferring NTSR to herbicides like this compound.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, allows researchers to identify genes that are differentially expressed in resistant versus susceptible weed biotypes upon herbicide exposure. This approach can pinpoint candidate genes involved in herbicide detoxification, such as those encoding cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and ATP-binding cassette (ABC) transporters. For instance, a transcriptomic study on a this compound-resistant population of annual bluegrass (Poa annua) could reveal the upregulation of specific P450 genes, suggesting their role in metabolizing the herbicide into non-toxic forms. While direct transcriptomic studies specifically elucidating NTSR to this compound are still emerging, the principles have been demonstrated for other ALS inhibitors.
Metabolomics, the comprehensive analysis of metabolites within an organism, provides a snapshot of the physiological state of a plant and can reveal the biochemical consequences of herbicide application. By comparing the metabolic profiles of resistant and susceptible plants, scientists can identify metabolic pathways that are altered in response to this compound. This may include the rapid depletion of the parent herbicide and the accumulation of specific metabolites, providing direct evidence of enhanced metabolism. For example, a metabolomic analysis might show a higher rate of this compound glycosylation in a resistant Palmer amaranth (Amaranthus palmeri) biotype, a common detoxification pathway in plants. The integration of transcriptomic and metabolomic data offers a synergistic approach to understanding NTSR, connecting the upregulation of detoxification-related genes with the actual metabolic breakdown of the herbicide.
Evolution and Dissemination of this compound Resistance
The evolution of this compound resistance is a classic example of natural selection in action, driven by the intense selection pressure exerted by repeated herbicide applications. This has led to the widespread emergence of resistant weed biotypes across various agricultural landscapes.
Identification and Geographical Distribution of Resistant Weed Biotypes (e.g., Amaranthus spp., Poa annua)
This compound resistance has been documented in several problematic weed species globally. Among the most significant are species within the Amaranthus genus and Poa annua.
Amaranthus spp. : Resistant populations of Palmer amaranth (Amaranthus palmeri), a highly competitive weed, have been identified in various regions. In the United States, this compound-resistant Palmer amaranth has been confirmed in states like Arkansas. nih.gov More recently, surveys in Israel have revealed a high prevalence of this compound resistance in A. palmeri, particularly in the southern coastal plain, a major agricultural area. nih.govresearchgate.net In South America, resistance in Amaranthus species is also a growing concern. In Brazil, biotypes of slender amaranth (Amaranthus viridis) from cotton-producing regions in Bahia have been confirmed resistant to This compound-sodium (B27718). researchgate.net
Poa annua : Annual bluegrass is a major weed in turfgrass systems, and this compound resistance is a significant management challenge. In the United States, resistant populations have been identified across the Southeast. Reports from Tennessee, South Carolina, and Georgia have confirmed high levels of resistance in Poa annua biotypes collected from golf courses. pdx.edupsu.eduresearchgate.net A survey of golf courses in eastern Texas also identified multiple populations of Poa annua with resistance to this compound. awsjournal.orgnih.gov
The geographical distribution of these resistant biotypes is often linked to areas with a history of intensive use of ALS-inhibiting herbicides.
| Weed Species | Geographical Location of Resistance |
| Amaranthus palmeri | Arkansas, USA; Israel |
| Amaranthus viridis | Bahia, Brazil |
| Poa annua | Eastern Texas, USA; Tennessee, USA; South Carolina, USA; Georgia, USA |
Characterization of Cross-Resistance Patterns to Other ALS-Inhibiting Herbicides
A critical aspect of herbicide resistance is the phenomenon of cross-resistance, where a weed biotype resistant to one herbicide is also resistant to other herbicides with the same mode of action. In the case of this compound, resistance often extends to other ALS inhibitors from different chemical families.
Studies on Amaranthus palmeri from Arkansas have shown that resistant populations exhibit broad cross-resistance to five families of ALS inhibitors, including imazethapyr, flumetsulam, primisulfuron, and pyrithiobac, in addition to this compound. nih.gov Similarly, research on Amaranthus retroflexus in Brazil found that biotypes from the state of Goiás were cross-resistant to both this compound-sodium and pyrithiobac-sodium. scielo.brawsjournal.org However, some biotypes from other regions were resistant only to this compound-sodium, indicating that cross-resistance patterns can vary. scielo.brawsjournal.org
In Poa annua, cross-resistance to multiple ALS inhibitors is also common. A resistant biotype from Tennessee was found to be resistant to both this compound and foramsulfuron. Research on populations from South Carolina and Georgia demonstrated high levels of resistance to this compound, foramsulfuron, and bispyribac-sodium. researchgate.net A study in eastern Texas identified a Poa annua population that was 84-fold less sensitive to this compound and 28-fold less sensitive to foramsulfuron compared to a susceptible standard. nih.gov
| Weed Species | Location | Cross-Resistance to Other ALS Inhibitors |
| Amaranthus palmeri | Arkansas, USA | Imazethapyr, flumetsulam, primisulfuron, pyrithiobac |
| Amaranthus retroflexus | Goiás, Brazil | Pyrithiobac-sodium |
| Poa annua | Tennessee, USA | Foramsulfuron |
| Poa annua | South Carolina & Georgia, USA | Foramsulfuron, bispyribac-sodium |
| Poa annua | Eastern Texas, USA | Foramsulfuron |
Role of Interspecific Gene Flow and Hybridization in Resistance Transfer
The movement of resistance genes through pollen and seed, known as gene flow, can accelerate the spread of herbicide resistance across landscapes. Interspecific hybridization, the crossing of two different species, provides a pathway for resistance traits to move from one species to another, although this is less common than intraspecific gene flow.
Within the genus Amaranthus, which includes several weedy species that can hybridize, the potential for interspecific transfer of ALS resistance is a significant concern. researchgate.net Research has demonstrated that hybridization can occur between A. palmeri and other weedy amaranths such as A. spinosus and A. tuberculatus. nih.gov While direct evidence of this compound resistance transfer via interspecific hybridization is limited, the confirmed movement of other resistance traits, such as glyphosate (B1671968) resistance, between Amaranthus species highlights the potential for this mechanism to contribute to the spread of ALS resistance. nih.gov The promiscuous nature of some Amaranthus species, coupled with the widespread presence of ALS resistance, creates a high-risk scenario for the emergence of new resistant hybrid weed populations. researchgate.netnih.gov
Academic Approaches to Resistance Management
To combat the growing threat of this compound resistance, academic research has focused on the development and evaluation of Integrated Weed Management (IWM) programs. These programs emphasize a multi-tactic approach to reduce the selection pressure for resistance and manage existing resistant populations.
Development and Evaluation of Integrated Weed Management (IWM) Programs (e.g., Chemical Rotation, Cultural Practices, Mechanical Control)
IWM programs for managing this compound resistance are built on the principle of diversifying weed control methods to minimize reliance on a single herbicide mode of action.
Chemical Rotation and Mixtures: A cornerstone of IWM is the rotation of herbicides with different modes of action. For this compound-resistant Amaranthus and Poa annua, this means avoiding the sequential use of ALS inhibitors and incorporating herbicides from other groups. Tank-mixing this compound with herbicides that have a different mode of action can also be an effective strategy to control a broader spectrum of weeds and delay the evolution of resistance. For example, in turfgrass systems, herbicide mixtures containing this compound have been shown to effectively control multiple-resistant Poa annua.
Cultural Practices: Cultural practices that enhance crop competitiveness and reduce weed pressure are essential components of IWM. These can include:
Cover crops: The use of cover crops, such as cereal rye, can suppress the emergence and growth of weeds like Palmer amaranth. cambridge.org
Crop rotation: Rotating crops allows for the use of different herbicide chemistries and cultivation practices, disrupting the life cycle of resistant weeds.
Narrow row spacing and increased seeding rates: These practices promote rapid canopy closure, which can shade out and suppress late-emerging weeds.
Mechanical Control: Mechanical methods, such as tillage, can be integrated into weed management programs to control emerged weeds and bury weed seeds. Deep tillage has been shown to be effective at reducing Palmer amaranth emergence by burying seeds deep in the soil profile. cambridge.org While the adoption of no-till and reduced-tillage systems presents challenges for mechanical weed control, strategic tillage can be a valuable tool in managing severe infestations of resistant weeds.
The successful management of this compound resistance requires a long-term, integrated approach that combines diverse chemical, cultural, and mechanical control tactics. The implementation of robust IWM programs is critical for preserving the efficacy of this compound and other valuable herbicide technologies. researchgate.netpdx.edu
Strategies for Diversifying Herbicide Modes of Action to Mitigate Resistance Evolution
This compound is a sulfonylurea herbicide belonging to the Group 2 (WSSA) or Group B (HRAC) mode of action classification, which inhibits the acetolactate synthase (ALS) enzyme in susceptible plants croplife.org.au. Over-reliance on any single herbicide mode of action significantly increases the selection pressure for resistant weed biotypes croplife.org.ausoybeanresearchinfo.com. To mitigate the evolution of resistance to this compound, it is crucial to implement strategies that diversify herbicide modes of action.
Integrated Weed Management (IWM) provides a robust framework for sustainable weed control by combining multiple tactics, including chemical and non-chemical methods bayer.comillinois.edu. A key principle of IWM is the rotation and combination of herbicides with different modes of action croplife.org.ausoybeanresearchinfo.com. This approach reduces the likelihood of selecting for weeds with resistance to a single herbicide group fbn.com.
Key strategies for diversifying herbicide modes of action include:
Herbicide Rotation: Avoid using this compound or other Group 2 herbicides consecutively in the same field. Instead, rotate to herbicides with different modes of action in subsequent growing seasons croplife.org.au. This can be facilitated by crop rotation, where different crops allow for the use of a wider range of herbicide chemistries soybeanresearchinfo.com.
Tank-Mixing: Applying a tank mixture of this compound with a herbicide from a different mode of action group that is also effective on the target weeds can be a highly effective resistance management strategy croplife.org.au. For this to be successful, both herbicides in the mix must be active against the primary target weed species.
Sequential Applications: A "double-knock" approach involves applying this compound followed by a herbicide with a different mode of action, or vice versa croplife.org.au. This sequential application targets any weeds that may have survived the initial treatment.
Utilizing Multiple Effective Modes of Action: A comprehensive weed management program should aim to incorporate multiple effective herbicide modes of action throughout the growing season, from burndown and pre-emergence to post-emergence applications.
Table of Alternative Herbicide Modes of Action for Rotation with this compound (Group 2):
| Herbicide Group (WSSA) | Mode of Action | Examples of Active Ingredients |
| Group 4 | Synthetic Auxins | 2,4-D, Dicamba, Fluroxypyr |
| Group 5 | Photosynthesis II Inhibitors | Atrazine, Metribuzin |
| Group 9 | EPSP Synthase Inhibitors | Glyphosate |
| Group 10 | Glutamine Synthetase Inhibitors | Glufosinate |
| Group 14 | PPO Inhibitors | Fomesafen, Saflufenacil, Lactofen |
| Group 15 | Long-Chain Fatty Acid Inhibitors | S-metolachlor, Acetochlor, Pyroxasulfone |
| Group 27 | HPPD Inhibitors | Mesotrione, Isoxaflutole |
This table provides examples and is not exhaustive. Always consult local extension recommendations and product labels for specific use patterns and registered crops.
By strategically incorporating these diverse modes of action into a long-term weed management plan, the selection pressure for this compound-resistant weeds can be significantly reduced, preserving its efficacy as a valuable weed control tool.
Rotational Crop Considerations and Phytotoxicity in the Context of Residual Herbicide Activity
The soil persistence of this compound is a critical factor to consider when planning crop rotations, as its residual activity can lead to phytotoxicity in sensitive succeeding crops researchgate.netbayer.us. The length of time this compound remains active in the soil, often referred to as its persistence or residual life, is influenced by a combination of soil characteristics, climatic conditions, and the chemical properties of the herbicide itself bayer.usk-state.eduweedscience.ca.
Factors Influencing this compound Persistence and Carryover Potential:
Soil pH: Soil pH is a primary driver of this compound persistence. The herbicide is more available for plant uptake and persists longer in soils with a pH of 7.0 or higher due to reduced binding to soil particles researchgate.netbayer.us. Conversely, in acidic soils, the degradation of some sulfonylurea herbicides can be accelerated nih.gov.
Soil Moisture and Temperature: Microbial degradation is a key pathway for the breakdown of many herbicides, including this compound k-state.edumdpi.com. Warm, moist soil conditions that favor microbial activity will generally lead to faster degradation k-state.edu. Dry and cool conditions can slow this process, increasing the risk of herbicide carryover into the next growing season bayer.usiastate.edu.
Soil Texture and Organic Matter: Soils with higher clay and organic matter content may adsorb more of the herbicide, potentially making it less available for plant uptake and microbial degradation initially, but it could be released over time.
Phytotoxicity to Rotational Crops:
Several studies have evaluated the sensitivity of various rotational crops to this compound residues. Corn and grain sorghum have been shown to be more sensitive to this compound than rice and soybeans when planted soon after application researchgate.net. Research conducted along the Texas Gulf Coast indicated that this compound applied to cotton should not cause phytotoxicity to corn, grain sorghum, rice, or soybeans when these crops are grown in rotation the following year under similar soil and weather conditions researchgate.net. However, the potential for injury is highly dependent on the interval between application and planting, as well as the environmental factors that influence its degradation researchgate.netiastate.edu.
Rotational Crop Plant-Back Intervals:
Plant-back intervals are the required minimum time between a herbicide application and the planting of a subsequent crop wisc.eduwisc.edu. These intervals are established to prevent illegal residues in the rotational crop and to avoid phytotoxicity wisc.edu. The following table provides general plant-back intervals for several crops following a this compound application. These intervals can be influenced by factors such as application rate, soil pH, and rainfall, so it is imperative to consult the specific product label for detailed restrictions msstate.eduumd.edumsu.eduuada.edusdstate.edu.
General Plant-Back Intervals for this compound:
| Rotational Crop | Plant-Back Interval (Months) |
| Cotton | 3 |
| Corn | 7 |
| Rice | 7 |
| Soybean | 7 |
| Sweet Potato | 18 |
Disclaimer: This table is for informational purposes only and is not a substitute for the herbicide label. Rotational restrictions are legally binding and can vary based on geography, application rate, soil type, and environmental conditions. Always read and follow the most current product label instructions.
Careful management of this compound applications, including adherence to labeled rotational restrictions and consideration of local soil and environmental conditions, is essential to prevent carryover injury to subsequent crops and ensure the sustainability of the cropping system.
Ecotoxicological Profile and Environmental Risk Assessment
Effects on Non-Target Aquatic Organisms
The presence of trifloxysulfuron in aquatic environments can affect a range of organisms, from primary producers to fish.
This compound is recognized as being very highly toxic to aquatic plants and algae. herts.ac.uk As a sulfonylurea herbicide, it is expected to cause adverse effects on a variety of non-target broadleaf plants. apvma.gov.au Studies have shown its significant impact on green algae, with a 72-hour EC50 (Effective Concentration to cause a 50% reduction in growth or another observed effect) reported to be 0.043 mg/L, indicating high toxicity. rfdsafeagri.com Another study found the 72-hour EC50 for green algae to be 2 mg/L. adseed.com.au Due to its herbicidal nature, this compound's impact on aquatic flora is a primary concern in its environmental risk profile. amazonaws.com
Table 1: Toxicity of this compound to Aquatic Primary Producers
| Species | Endpoint | Value (mg/L) | Exposure Duration |
| Green Algae | EC50 | 0.043 rfdsafeagri.com | 72 hours |
| Pseudokirchneriella subcapitata (Green algae) | ErC50 | 2 adseed.com.au | 72 hours |
| Green Algae | EC50 | 23 ppm | 72 hours |
EC50: The concentration of a substance that causes a 50% effect on the test population. ErC50: The concentration causing a 50% reduction in growth rate.
This compound demonstrates varying levels of toxicity to aquatic invertebrates. For the water flea, Daphnia magna, the 48-hour EC50 has been reported to be greater than 108 ppm and greater than 139 mg/L, suggesting low acute toxicity. greenbook.netadama.com However, another study on Daphnia magna reported a 48-hour EC50 of 2.47 mg/L, indicating moderate toxicity. adseed.com.au In a 21-day chronic exposure study, Daphnia magna showed a No-Observed-Effect Concentration (NOEC) of 0.549 mg/L, classifying the chronic toxicity as slight. apvma.gov.au
Table 2: Toxicity of this compound to Daphnia magna
| Endpoint | Value (mg/L) | Exposure Duration | Toxicity Classification |
| EC50 | >108 herts.ac.uk | 48 hours | Low herts.ac.uk |
| EC50 | >139 adama.com | 48 hours | - |
| EC50 | 2.47 adseed.com.au | 48 hours | Moderately toxic adseed.com.au |
| NOEC | 0.549 apvma.gov.au | 21 days | Slightly toxic apvma.gov.au |
EC50: The concentration of a substance that immobilizes 50% of the test population. NOEC: The highest concentration of a substance at which no statistically significant adverse effect is observed.
The acute toxicity of this compound to fish is generally considered to be low. herts.ac.uk For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 (Lethal Concentration to cause mortality in 50% of the test population) was found to be greater than 103 mg/L and greater than 146 mg/L. rfdsafeagri.comherts.ac.uk Similarly, for the common carp (B13450389) (Cyprinus carpio), a 96-hour LC50 of 35 mg/L has been reported, which is classified as slightly toxic. adseed.com.au
Table 3: Acute Toxicity of this compound to Fish
| Species | Endpoint | Value (mg/L) | Exposure Duration | Toxicity Classification |
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | >103 herts.ac.uk | 96 hours | Low herts.ac.uk |
| Rainbow Trout | LC50 | >146 rfdsafeagri.com | 96 hours | - |
| Common Carp (Cyprinus carpio) | LC50 | 35 adseed.com.au | 96 hours | Slightly toxic adseed.com.au |
LC50: The concentration of a substance that is lethal to 50% of the test population.
Effects on Non-Target Terrestrial Organisms
The risk to terrestrial organisms is another important consideration for a chemical applied in agriculture.
This compound is considered moderately toxic to birds. herts.ac.uk For the bobwhite quail, the 14-day LD50 (Lethal Dose to cause mortality in 50% of the test population) was determined to be greater than 2250 mg/kg. rfdsafeagri.comgreenbook.net
Table 4: Avian Toxicity of this compound
| Species | Endpoint | Value (mg/kg) | Exposure Duration | Toxicity Classification |
| Bobwhite Quail | LD50 | >2250 rfdsafeagri.comgreenbook.net | 14 days | Moderately toxic herts.ac.uk |
LD50: The single dose of a substance that is lethal to 50% of the test population.
The impact of this compound on terrestrial invertebrates varies by species. It is considered moderately toxic to earthworms and honeybees. herts.ac.ukherts.ac.uk
For earthworms (Eisenia foetida), the 14-day LC50 was found to be greater than 1000 mg/kg of soil, indicating that the proposed use of this compound is not expected to pose an acute hazard to earthworms. apvma.gov.auadseed.com.au
For honeybees, the hazard is considered relatively low based on application rates. apvma.gov.au The contact and oral LD50 values are significantly higher than the expected environmental exposure. apvma.gov.au
Table 5: Toxicity of this compound to Terrestrial Invertebrates
| Species | Endpoint | Value | Toxicity Classification |
| Earthworm (Eisenia foetida) | 14-day LC50 | >1000 mg/kg soil adseed.com.au | Practically non-toxic adseed.com.au |
| Honeybee | - | - | Moderately toxic herts.ac.ukherts.ac.uk |
LC50: The concentration of a substance in soil that is lethal to 50% of the test population.
Bioaccumulation Potential and Pathway Analysis in Terrestrial Food Chains
The potential for a chemical to bioaccumulate in organisms and magnify through the food chain is a critical component of its ecotoxicological risk profile. For this compound, the assessment of its bioaccumulation potential is primarily derived from its physicochemical properties and data from metabolism studies in various organisms.
The bioaccumulation potential of this compound is generally considered to be low. This is supported by its low octanol-water partition coefficient (log KOW), a key indicator of a substance's tendency to partition into fatty tissues. For This compound-sodium (B27718), the log KOW has been measured at -0.42 (at pH 7 and 25°C), which suggests a low propensity for accumulating in aquatic and terrestrial organisms. apvma.gov.au Studies on rats have further substantiated this, demonstrating that after oral administration, this compound was almost entirely absorbed and then excreted in urine and bile within 48 hours. apvma.gov.au After seven days, less than 0.3% of the administered radiolabelled dose remained in the tissues, with the highest residual amounts found in the blood, liver, and kidneys. apvma.gov.au
Plant uptake studies show that while this compound is absorbed by plants, its mobility within the plant varies. apvma.gov.aucaws.org.nz In tolerant crops like cotton and sugarcane, translocation of the absorbed compound is extremely low. caws.org.nz For instance, six hours after application, only 50% of the non-metabolized active ingredient was found in cotton, compared to 95% in a sensitive weed species, indicating rapid metabolism in the tolerant plant. caws.org.nz This rapid metabolism in tolerant species limits the amount of active this compound available for transfer to herbivores.
The primary pathway for terrestrial organisms' exposure is through the consumption of treated or contaminated vegetation. While this compound has low mammalian toxicity, its impact on other terrestrial organisms is a consideration for food chain analysis. herts.ac.ukherts.ac.uk
Table 1: Bioaccumulation and Metabolism of this compound
| Parameter | Value / Finding | Implication for Bioaccumulation | Source |
|---|---|---|---|
| Log KOW | -0.42 (at pH 7, 25°C) | Low potential to accumulate in fatty tissues. | apvma.gov.au |
| Animal Metabolism | Almost completely absorbed and excreted within 48 hours in rats. | Low potential for long-term retention in animal tissues. | apvma.gov.au |
| Tissue Residue | < 0.3% of dose found in rat tissues after 7 days. | Minimal accumulation in mammals. | apvma.gov.au |
| Plant Uptake | Absorbed by plant roots and shoots. caws.org.nz | Potential entry point into the terrestrial food chain. | caws.org.nz |
| Plant Metabolism | Rapid metabolism in tolerant species (e.g., cotton). caws.org.nz | Reduces the amount of active compound available for transfer to herbivores. | caws.org.nz |
Table 2: Acute Toxicity of this compound-sodium to Select Terrestrial Organisms
| Organism | Test | Result (mg/kg) | Toxicity Classification | Source |
|---|---|---|---|---|
| Rat | Acute Oral LD₅₀ | > 5000 | Low | herts.ac.uk |
| Bobwhite Quail | 14-day LD₅₀ | > 2250 | Moderately Toxic | greenbook.net |
| Mallard Duck (Anas platyrhynchos) | Acute LD₅₀ | 2000 | Moderately Toxic | herts.ac.uk |
| Earthworm (Eisenia foetida) | Acute 14-day LC₅₀ | > 748 | Moderately Toxic | herts.ac.uk |
Assessment of Indirect Ecological Effects and Trophic Cascade Impacts
Beyond direct toxicity, pesticides can induce significant indirect effects on ecosystems by altering species interactions and food web structures. semanticscholar.org For herbicides like this compound, the most prominent indirect effects stem from their primary mode of action: the removal of plant species.
This compound is a selective, post-emergence herbicide that controls a range of broadleaf weeds and sedges. caws.org.nz Its use inherently leads to a reduction in the abundance and diversity of susceptible plants in and near treated areas. This alteration of the plant community is the primary driver of indirect ecological impacts. amazonaws.comepa.gov The U.S. Environmental Protection Agency (EPA) has noted in its assessments of sulfonylurea herbicides, the class to which this compound belongs, that while direct risks to animals are not of primary concern, there is a notable risk of indirect effects to wildlife that depend on the affected plants for food and habitat. regulations.gov
The loss of specific plant species can have cascading effects through the food web, a phenomenon known as a trophic cascade. beyondpesticides.orgwikipedia.org A trophic cascade occurs when the alteration of one trophic level results in reciprocal changes in lower or higher trophic levels. wikipedia.org In the context of this compound application, the following impacts can occur:
Impact on Herbivores and Pollinators: The removal of non-target broadleaf plants can reduce the availability of food sources (forage) and habitat for a variety of organisms. semanticscholar.orgepa.gov This directly affects herbivorous insects, mammals, and birds that feed on these plants. It also impacts pollinators, such as bees and butterflies, that rely on the flowers of these weeds for nectar and pollen. amazonaws.comepa.gov
Impact on Higher Trophic Levels: A reduction in herbivore and pollinator populations can, in turn, affect their predators. Insectivorous birds, predatory insects, and other animals that feed on the affected herbivores may experience a decline in food availability, potentially leading to reduced population sizes or shifts in foraging behavior. semanticscholar.org This ripple effect, from plants to herbivores to carnivores, is a classic example of a bottom-up trophic cascade. beyondpesticides.org
For example, the elimination of a key broadleaf weed from an agricultural field margin could lead to a local decline in a specific butterfly species that uses it as a host plant. This could then reduce the food supply for birds that prey on those butterfly larvae, illustrating how the effects of the herbicide cascade up the food chain. While specific studies detailing a full trophic cascade initiated by this compound are limited, the mechanism is a recognized ecological principle for herbicides. semanticscholar.orgregulations.gov The application of herbicides can lead to the loss of floristic diversity, which consequently reduces the populations of both pollinators and the natural enemies of crop pests that rely on that diverse habitat. semanticscholar.org
Table 3: Hypothetical Trophic Cascade from this compound Application
| Trophic Level | Organisms | Direct/Indirect Effect of this compound | Potential Consequence |
|---|---|---|---|
| Primary Producers | Susceptible Broadleaf Weeds (e.g., Morning Glory, Noogoora Burr) caws.org.nz | Direct Effect: Plant mortality due to herbicide action. | Reduction in local plant biodiversity and ground cover. |
| Primary Consumers (Herbivores/Pollinators) | Insects (e.g., specific beetles, butterfly larvae), Pollinators (e.g., bees) | Indirect Effect: Loss of food source and habitat. epa.govregulations.gov | Population decline or migration from the affected area. |
| Secondary Consumers (Carnivores/Insectivores) | Predatory insects, insectivorous birds | Indirect Effect: Reduction in prey availability. | Reduced food source, potentially leading to lower reproductive success or foraging in other areas. |
| Tertiary Consumers (Top Predators) | Birds of prey, small mammals | Indirect Effect: Reduction in prey availability (e.g., fewer insectivorous birds). | Potential for disruption of the local food web. |
Analytical Methodologies for Environmental and Biological Monitoring
Development of Extraction and Cleanup Procedures for Diverse Matrices
The extraction and cleanup of trifloxysulfuron from complex matrices such as soil, water, plant tissues, and animal tissues are critical steps to remove interfering substances and concentrate the analyte for accurate analysis. The choice of method depends on the specific characteristics of the sample matrix.
Soil: A common method for extracting this compound and its degradates from soil involves using a series of solvent extractions. epa.gov For instance, a 20-gram soil subsample can be extracted three times with a mixture of methanol (B129727) and water, sometimes with the addition of ammonium (B1175870) hydroxide (B78521) for soils from deeper layers. epa.gov This is followed by mechanical agitation, centrifugation, and filtration. epa.gov The methanol is then removed by rotary evaporation. epa.gov Cleanup often involves solid-phase extraction (SPE). epa.gov For example, the aqueous extract can be passed through a strong anion exchange (SAX) SPE column, which retains matrix components but not the analytes. epa.gov The analytes are then further purified on an ENV+ SPE column and eluted with acetonitrile. epa.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for pesticide residue analysis in soils, offering a streamlined extraction and cleanup process. nih.gov
Water: For water samples, solid-phase extraction is a widely used technique for preconcentration and cleanup. The specifics of the SPE sorbent and elution solvents can be tailored to the properties of this compound.
Plant Tissues: In a study on cotton, foliar washoff of this compound was assessed by collecting filter papers attached to leaves and extracting them with acetonitrile. usda.gov For analyzing residues within plant tissues, such as in tall fescue and bermudagrass, leaf tissue can be immersed in a solution containing this compound, followed by extraction and analysis of the parent compound and its metabolites. confex.com Detailed methods for plant commodities like cotton and sugarcane involve extraction followed by extensive purification procedures. apvma.gov.au
Animal Tissues: Validated analytical methods are available for determining this compound residues in animal tissues, milk, and eggs. apvma.gov.au These methods also rely on extraction from the sample matrix followed by comprehensive purification steps. apvma.gov.au The major residues identified in tissues, milk, and eggs of goats and hens are the parent this compound and a pyridine (B92270) metabolite. apvma.gov.au
Table 1: Extraction and Cleanup Methods for this compound in Various Matrices
| Matrix | Extraction Method | Cleanup Method |
| Soil | Solvent extraction (methanol/water, ammonium hydroxide) epa.gov | Solid-Phase Extraction (SAX and ENV+ columns) epa.gov |
| Water | Solid-Phase Extraction | Not specified |
| Plant Tissues | Acetonitrile extraction usda.gov | Extensive purification procedures apvma.gov.au |
| Animal Tissues | Solvent extraction apvma.gov.au | Extensive purification procedures apvma.gov.au |
Quantitative Determination Techniques for this compound and its Metabolites
Following extraction and cleanup, various analytical techniques are employed for the quantitative determination of this compound and its metabolites. High-performance liquid chromatography (HPLC) coupled with different detectors is the most common approach.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique has been validated for the quantification of this compound residues in plant and animal commodities. apvma.gov.au Detection is typically performed at a wavelength of 250 nm. confex.comapvma.gov.au HPLC-UV is a robust and widely available method for routine analysis. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace levels of this compound and its metabolites. epa.govepa.gov This method is used for the determination of this compound and its degradates like CGA-53052, CGA-368732, CGA-368733, NOA-436664, and CGA-382997 in soil. epa.gov The use of multiple reaction monitoring (MRM) mode in MS/MS operation provides low detection limits. youngin.com For instance, a method for analyzing numerous pesticides, including those in the same class as this compound, uses triggered MRM (tMRM) for increased confidence in analyte identification. lcms.cz Ultra-performance liquid chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer (MS-MS) has also been utilized for the separation and identification of this compound and its metabolites in plant tissues. confex.com
Table 2: Quantitative Determination Techniques for this compound
| Technique | Detector | Application |
| HPLC | UV (250 nm) confex.comapvma.gov.au | Plant and animal commodities apvma.gov.au |
| LC-MS/MS | Mass Spectrometer | Soil, plant tissues epa.govconfex.comepa.gov |
| UPLC-MS/MS | Mass Spectrometer | Plant tissues confex.com |
Method Validation Parameters
To ensure the reliability and accuracy of analytical methods, they must be validated by assessing several key parameters.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound analysis in soil using LC/MS/MS, the LOD has been reported as 0.0125 ng injected for all analytes, with an LOQ of 0.5 ppb (µg/kg). epa.govepa.gov For plant and animal commodities analyzed by HPLC with UV detection, the LOQ is 0.01 mg/kg. apvma.gov.au
Recovery Rates: Recovery experiments are performed to evaluate the efficiency of the extraction and cleanup procedures. This is done by fortifying blank samples with a known amount of the analyte and measuring the percentage recovered. For a method to be considered acceptable, recovery rates should typically fall within a specified range (e.g., 70-120%). mdpi.comresearchgate.net In the analysis of this compound in soil, some initial methods showed low recoveries for certain metabolites, necessitating modifications to the extraction procedure. epa.gov
Specificity: Specificity refers to the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. LC-MS/MS provides high specificity due to the selection of specific precursor and product ions for the analyte. epa.gov
Linearity: Calibration curves are constructed to demonstrate the linear relationship between the analyte concentration and the instrument response over a defined range. mdpi.com Correlation coefficients (r²) are calculated to assess linearity, with values greater than or equal to 0.980 often considered excellent. mdpi.com
Table 3: Method Validation Parameters for this compound Analysis
| Parameter | Description | Typical Values |
| LOD (Soil, LC-MS/MS) | Lowest detectable amount | 0.0125 ng injected epa.gov |
| LOQ (Soil, LC-MS/MS) | Lowest quantifiable amount | 0.5 µg/kg epa.govepa.gov |
| LOQ (Plant & Animal Commodities, HPLC-UV) | Lowest quantifiable amount | 0.01 mg/kg apvma.gov.au |
| Recovery Rates | Extraction efficiency | 70-120% mdpi.comresearchgate.net |
| Linearity (r²) | Correlation of concentration and response | ≥ 0.980 mdpi.com |
Evaluation of Storage Stability of Residues in Analytical Samples
It is essential to demonstrate that this compound residues are stable in analytical samples during storage from collection to analysis. fao.org Degradation can occur even under frozen conditions, potentially leading to inaccurate results. fao.org
Storage stability studies are conducted by analyzing samples at different time intervals during storage. For animal commodities, this compound residues in tissues showed no significant change when samples were stored frozen for at least 8 months. apvma.gov.au In another instance, residues in cottonseed oil were found to be stable for at least 5 months under frozen storage. apvma.gov.au If samples are analyzed shortly after collection (e.g., within 30 days of frozen storage), extensive storage stability data may not be required, provided a justification is given. fao.org These studies should ideally use incurred residues, which are residues resulting from actual field use of the pesticide. fao.org
Advanced Research and Future Perspectives
Computational Chemistry and Molecular Modeling of Herbicide-Target Interactions
Trifloxysulfuron is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). epa.gov This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth. epa.govucanr.edu The inhibition of ALS leads to a halt in protein synthesis and ultimately, the death of susceptible plants.
Advanced computational methods are providing deeper insights into how this compound interacts with its target enzyme at a molecular level. Molecular docking and homology modeling are key computational tools used to simulate and analyze the binding of herbicides to the ALS active site. nih.govresearchgate.net These models help researchers understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the herbicide-enzyme complex.
Research has shown that mutations in the ALS gene can lead to resistance by altering the enzyme's structure, thereby reducing the binding affinity of herbicides like this compound. For example, molecular docking studies have revealed that specific amino acid substitutions, such as the Trp-574-Leu mutation, can significantly decrease the enzyme's ability to bind to certain ALS inhibitors. dntb.gov.ua These computational studies can explain the structural basis of resistance and help predict which mutations are likely to confer resistance to this compound and other ALS-inhibiting herbicides. dntb.gov.uachemrxiv.org
The insights gained from computational chemistry are crucial for designing new herbicides that can overcome existing resistance mechanisms. By modeling the interactions between novel compounds and various resistant ALS enzyme structures, scientists can predict their potential effectiveness before they are synthesized, saving time and resources. nih.govchemrxiv.org
Table 1: Key Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance
| Original Amino Acid | Position | Substituted Amino Acid | Herbicide Class Affected | Reference |
| Proline | 197 | Leucine/Histidine | Sulfonylureas | dntb.gov.uafao.org |
| Alanine | 122 | Threonine | Sulfonylureas | dntb.gov.ua |
| Tryptophan | 574 | Leucine | Sulfonylureas, Imidazolinones | dntb.gov.uafao.org |
| Serine | 653 | Asparagine | Imidazolinones | fao.org |
Biotechnological Approaches for Enhanced Crop Tolerance to this compound
Biotechnology offers powerful tools for developing crops with enhanced tolerance to this compound and other sulfonylurea herbicides. annualreviews.org The primary strategy involves modifying the target ALS enzyme to make it less sensitive to the herbicide.
One successful approach is the use of chemical mutagens, such as ethyl methanesulfonate (B1217627) (EMS), to induce random mutations in seeds. fao.orgmdpi.com These seeds are then grown in the presence of the herbicide, and the surviving plants are selected as they may carry a mutation conferring tolerance. fao.org This method has been used to develop commercial herbicide-tolerant crops like sulfonylurea-tolerant soybeans and imidazolinone-tolerant maize. fao.org
A more targeted approach is genetic engineering, where a gene encoding a resistant version of the ALS enzyme is introduced into the crop's genome. ajol.info This resistant gene can be sourced from naturally resistant weeds, mutated in a laboratory, or even derived from microbial sources. annualreviews.org For instance, a gene from Arabidopsis thaliana with a specific mutation was used to create sulfonylurea-tolerant tobacco plants. annualreviews.org These genetic engineering techniques allow for the precise insertion of a resistance trait into elite crop varieties. annualreviews.orgajol.info
The development of herbicide-tolerant crops through these biotechnological methods allows for more effective and flexible weed management programs. unl.edu It also includes the concept of "stacking" traits, where multiple genes for herbicide tolerance (e.g., to both glyphosate (B1671968) and sulfonylureas) and other desirable traits like insect resistance are combined into a single crop variety. unl.edugoogle.com
Development of Novel Tools and Strategies for Proactive Herbicide Resistance Mitigation
The evolution of herbicide-resistant weeds is a major threat to sustainable agriculture. frontiersin.org Proactive resistance management is crucial to extend the effective lifespan of herbicides like this compound. cambridge.orgpesticidestewardship.org This involves a multi-faceted approach aimed at reducing the selection pressure for resistant weeds. pesticidestewardship.org
A key component of proactive management is the early detection of resistant weed populations. hracglobal.comcdnsciencepub.com Traditional detection methods can be slow, taking up to a year to confirm resistance. canada.ca Modern molecular techniques, such as DNA-based markers, offer rapid diagnostic tools that can identify resistance-conferring mutations in a weed population within a week. canada.ca This allows for timely and targeted management decisions. ajol.infocanada.ca Other rapid detection methods include in-season quick plant tests (RISQ) and radio-labelled laboratory plant tests. ahdb.org.uk
Strategic herbicide use is fundamental to mitigating resistance. This includes:
Rotation of Herbicides: Alternating between herbicides with different modes of action in successive growing seasons to prevent the selection of weeds resistant to a single herbicide class. pesticidestewardship.orgcroplife.org.au
Herbicide Mixtures: Using tank-mixes or pre-packaged products containing multiple herbicides with different modes of action to control a broader spectrum of weeds and make it more difficult for resistance to evolve. pesticidestewardship.orgcroplife.org.au
The development of new herbicide chemistries that are effective against resistant weed populations is also an ongoing area of research. nih.gov For instance, new compounds are being discovered that bind to the ALS enzyme in a different manner than existing herbicides, potentially overcoming current resistance mechanisms. nih.gov
Table 2: Herbicide Resistance Detection Methods
| Method | Description | Turnaround Time | Relative Cost | Reference |
| Glasshouse Pot Seed Tests | Seeds from suspected resistant plants are grown and treated with the herbicide. | 3-4 weeks (post-assessment) | Low | ahdb.org.uk |
| RISQ (Resistance In-season Quick) Test | Young plants are placed in an agar (B569324) solution with the herbicide and root growth is measured. | 14-21 days | High | ahdb.org.uk |
| Laboratory Molecular Leaf Tests | Leaf samples are tested for specific genetic mutations known to cause resistance. | Fast (e.g., < 1 week) | High | canada.caahdb.org.uk |
| Radio-labelled Laboratory Plant Tests | The rate of herbicide metabolism in leaf tissue is measured using a radio-labelled herbicide. | Very Fast | Very High | ahdb.org.uk |
Integrated Environmental Transport and Fate Modeling for Long-Term Ecological Impact Prediction
Understanding the environmental journey of this compound is essential for predicting its long-term ecological impact. Integrated environmental modeling combines data on the chemical's properties with environmental parameters to simulate its transport and fate in soil, water, and air. wiley.comusgs.gov
This compound is characterized by high aqueous solubility and mobility in soil, which suggests a potential to leach into groundwater in certain conditions. herts.ac.uk However, its persistence varies. In laboratory studies, its half-life in soil and water-sediment systems ranges from 30 to 78 days, but it can persist longer under field conditions. apvma.gov.au The degradation of sulfonylurea herbicides like this compound is influenced by factors such as soil pH. mdpi.com
Environmental fate models, such as PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System), are used to estimate the Expected Environmental Concentrations (EECs) of this compound and its breakdown products in surface and groundwater. federalregister.gov These models incorporate key chemical properties to predict movement and persistence.
Table 3: Key Environmental Fate Properties of this compound
| Property | Value | Implication | Reference |
| Aqueous Solubility | 5016 mg L⁻¹ (at neutral pH) | High potential for movement with water | herts.ac.ukresearchgate.net |
| Soil Metabolism Half-life (Lab) | 30 - 78 days | Moderately persistent in soil | apvma.gov.au |
| pKa | 4.81 | Ionizable, affecting its behavior in different pH environments | researchgate.net |
These models are crucial for regulatory risk assessments, helping to establish guidelines for use that protect sensitive ecosystems. federalregister.gov For example, modeling can predict potential exposure levels for non-target organisms like aquatic plants, to which this compound is very toxic. herts.ac.ukncsu.edu Future research in this area focuses on improving the complexity and accuracy of these models by better incorporating factors like the formation of transformation products and the influence of preferential flow paths in soil. frontiersin.org This will lead to more robust long-term predictions of the ecological effects of this compound. wiley.comresearchgate.net
Q & A
Q. What are the critical steps in synthesizing trifloxysulfuron, and how can its purity be validated during experimental preparation?
this compound synthesis involves sequential reactions: (1) ether formation between 2-chloro-3-hydroxypyridine and 2,2,2-trifluoroethanol, (2) sulfonylation via chlorosulfonation, and (3) urea bridge formation with 2-amino-4,6-dimethoxypyrimidine . To validate purity, researchers should use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular identity and assess impurities. For novel batches, nuclear magnetic resonance (NMR) spectroscopy is essential to verify structural integrity. Known compounds require cross-referencing with published spectral data .
Q. Which analytical methods are recommended for quantifying this compound residues in soil and plant tissues, and how should method validation be conducted?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits <0.01 mg/kg). For method validation, include recovery studies (spiked samples at 0.01, 0.1, and 1.0 mg/kg), precision tests (intra-day and inter-day RSD <15%), and matrix effect assessments using isotope-labeled internal standards (e.g., deuterated this compound) . Calibration curves should cover 0.005–5.0 mg/L, with R² ≥0.99 .
Advanced Research Questions
Q. How should dose-response experiments be designed to evaluate herbicide resistance to this compound in Amaranthus palmeri populations?
Use a nonlinear log-logistic model to calculate GR₅₀ (herbicide dose causing 50% growth reduction). Apply this compound at 8–12 doses (e.g., 0.0008–31 g ha⁻¹), including a nontreated control. For resistant biotypes, extend the dose range (e.g., 0–16× recommended field rates) to capture incomplete mortality . Measure shoot dry weight 21 days post-treatment. Resistance ratios (R/S) are calculated as GR₅₀(resistant)/GR₅₀(susceptible). Report R/S >50 as indicative of high-level resistance .
Q. What experimental approaches resolve contradictions in this compound efficacy across plant growth stages?
Contradictions often arise from differential metabolic detoxification. Design split-plot experiments where main plots are growth stages (e.g., cotyledon, 2–4 leaf, pre-flowering) and subplots are this compound doses. Measure enzyme activity (e.g., cytochrome P450 monooxygenases) via in vitro assays using leaf microsomes. Pair with radiolabeled this compound (¹⁴C) to track metabolite profiles via thin-layer chromatography (TLC) .
Q. How can synergistic interactions between this compound and prometryn be systematically evaluated in mixed formulations?
Use Colby’s synergistic ratio (SR) model:
Conduct greenhouse trials with factorial designs (e.g., this compound at 5–15 g ha⁻¹ + prometryn at 500–1500 g ha⁻¹). Assess weed biomass reduction at 14 and 28 days. SR >1.2 indicates synergy. Validate with chlorophyll fluorescence imaging to detect early physiological stress .
Q. What methodologies address inconsistencies in ALS enzyme inhibition assays for this compound resistance studies?
Standardize ALS extraction protocols: homogenize fresh leaf tissue in ice-cold extraction buffer (pH 7.5), centrifuge at 20,000×g, and filter through PD-10 columns. Use a spectrophotometric assay with acetolactate synthesis (ALS activity) and this compound concentrations from 0.1–100 μM. Include a susceptible biotype as a control. Normalize data to protein content (Bradford assay) to mitigate tissue variability .
Methodological Considerations
Q. What statistical models are appropriate for analyzing this compound resistance evolution in field populations?
Apply a mixed-effects model with "population" as a random effect and "herbicide dose" as a fixed effect. Use the drc package in R for nonlinear regression. For longitudinal field data, employ survival analysis (Kaplan-Meier curves) to compare time-to-resistance emergence across treatment regimes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
